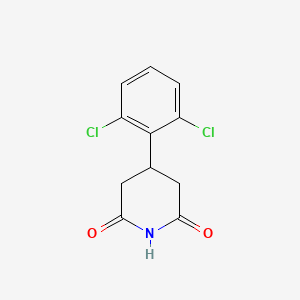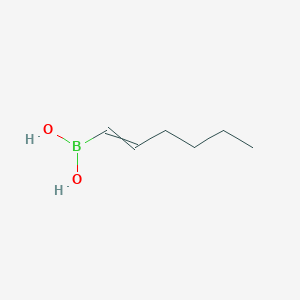
Diethyl 2-nitroterephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-nitroterephthalate is an aromatic compound that belongs to the family of nitroaromatic esters It is characterized by the presence of two ethyl ester groups and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 2-nitroterephthalate can be synthesized through the nitration of diethyl terephthalate. The nitration process typically involves the reaction of diethyl terephthalate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In industrial settings, the production of diethyl nitroterephthalate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or distillation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 2-nitroterephthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be displaced by nucleophiles such as phenolate or thiophenolate anions, leading to the formation of ethers and thioethers.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Phenolate or thiophenolate anions, typically in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed:
Nucleophilic Substitution: Ethers and thioethers.
Reduction: Diethyl aminoterephthalate.
Hydrolysis: Terephthalic acid and ethanol.
Applications De Recherche Scientifique
Diethyl 2-nitroterephthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of diethyl nitroterephthalate involves its interaction with nucleophiles and reducing agents. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution reactions. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical transformations. The ester groups can be hydrolyzed to release carboxylic acids, which can then engage in additional reactions.
Comparaison Avec Des Composés Similaires
Diethyl terephthalate: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
Dimethyl nitroterephthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its physical properties and reactivity.
Diethyl aminoterephthalate: The reduced form of diethyl nitroterephthalate, containing an amino group instead of a nitro group.
Uniqueness: Diethyl 2-nitroterephthalate is unique due to the presence of both nitro and ester groups, which confer distinct reactivity patterns. The nitro group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attacks, while the ester groups provide sites for hydrolysis and further functionalization.
Propriétés
Formule moléculaire |
C12H13NO6 |
|---|---|
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
diethyl 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H13NO6/c1-3-18-11(14)8-5-6-9(12(15)19-4-2)10(7-8)13(16)17/h5-7H,3-4H2,1-2H3 |
Clé InChI |
ADPASYSZBOYEJM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Iodo-6-methylimidazo[1,5-A]pyridine](/img/structure/B8805331.png)



![tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B8805355.png)





![7-Chlorothieno[3,2-b]pyridine-2-carbothioamide](/img/structure/B8805386.png)

